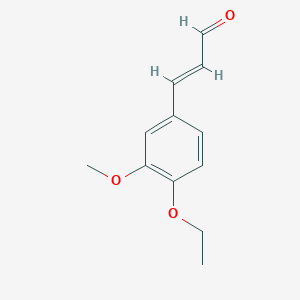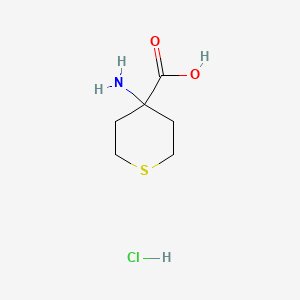
1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1314903-19-9 . It has a molecular weight of 184.07 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride can be analyzed using its InChI code and key . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for computational chemistry or bioinformatics analyses.Physical And Chemical Properties Analysis
1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 184.07 .科学的研究の応用
Imidazole Derivatives as Immune Response Modifiers
Imidazole derivatives, such as Imiquimod, function as innovative immune response modifiers, activating the immune system through the localized induction of cytokines like IFN-α, -β, and various interleukins. Despite lacking inherent antiviral or antiproliferative activity in vitro, these compounds demonstrate significant immunoregulatory, antiviral, antiproliferative, and antitumor activities in vivo. Their application spans the treatment of cutaneous diseases, including genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis, highlighting their versatility as topical agents for diverse skin disorders (T. Syed, 2001).
Synthesis and Structural Insights into Imidazole Derivatives
Research into the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones offers insight into the interaction of chloral with amines, producing a variety of products depending on the type of amine and reaction conditions. These findings provide a foundation for the development of new compounds with potential applications in medicinal chemistry and other fields (R. Issac & J. Tierney, 1996).
Corrosion Inhibition by Imidazole Derivatives
Imidazole and its derivatives are recognized for their effective corrosion inhibition properties, attributed to their chemical structure that facilitates strong adsorption onto metal surfaces. This feature, combined with environmental friendliness and low toxicity, makes them attractive for applications in the petroleum industry. The modification of imidazole structures has been shown to enhance their effectiveness as corrosion inhibitors, underscoring the potential for further research and development in this area (Nipaporn Sriplai & K. Sombatmankhong, 2023).
Catalytic Applications in Organic Synthesis
Imidazole-based compounds have been utilized as catalysts in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These systems exhibit significant potential for commercial exploitation due to their effectiveness in synthesizing a wide range of aromatic, heterocyclic, and aliphatic amines. The development of recyclable catalysts highlights the importance of optimizing catalyst performance for sustainable and efficient organic synthesis (M. Kantam et al., 2013).
Antitumor Activities of Imidazole Derivatives
The antitumor potential of imidazole derivatives has been extensively reviewed, with compounds such as bis(2-chloroethyl)amino derivatives of imidazole showing promising preclinical testing results. These compounds are part of ongoing research to find new antitumor drugs and understand the synthesis of compounds with varied biological properties (M. Iradyan et al., 2009).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been used as biomarkers of the histaminergic system activity in the brains of patients with alzheimer’s disease and other neurological conditions .
Biochemical Pathways
The compound is a part of the histidine metabolism pathway . It is a product of histamine 1-methyltransferase
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride involves the reaction of 1H-imidazole with ethylene oxide to form 1-(2-hydroxyethyl)imidazole, which is then reacted with ammonia to form 1-(1H-imidazol-4-yl)ethan-1-amine. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1H-imidazole", "ethylene oxide", "ammonia", "hydrochloric acid" ], "Reaction": [ "1. 1H-imidazole is reacted with ethylene oxide in the presence of a catalyst to form 1-(2-hydroxyethyl)imidazole.", "2. 1-(2-hydroxyethyl)imidazole is reacted with ammonia in the presence of a catalyst to form 1-(1H-imidazol-4-yl)ethan-1-amine.", "3. 1-(1H-imidazol-4-yl)ethan-1-amine is reacted with hydrochloric acid to form the dihydrochloride salt." ] } | |
CAS番号 |
1314903-19-9 |
製品名 |
1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride |
分子式 |
C5H11Cl2N3 |
分子量 |
184.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




